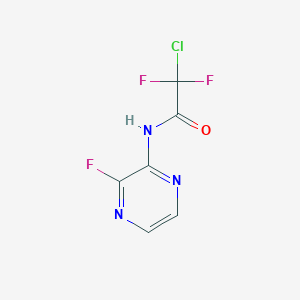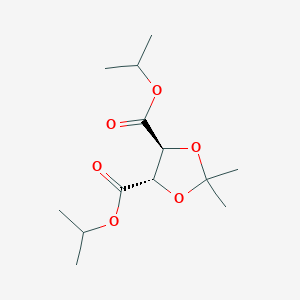
4,5-bis(propan-2-yl) (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-bis(propan-2-yl) (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is a chemical compound characterized by its unique structure, which includes a dioxolane ring substituted with isopropyl groups and carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(propan-2-yl) (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-bis(propan-2-yl) (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted dioxolane derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-bis(propan-2-yl) (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,5-bis(propan-2-yl) (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
- (4R,5R)-2,2-Dimethyl-α,α,α′,α′-tetraphenyldioxolane-4,5-dimethanol
- ®- (−)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
4,5-bis(propan-2-yl) (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C13H22O6 |
|---|---|
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
dipropan-2-yl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C13H22O6/c1-7(2)16-11(14)9-10(12(15)17-8(3)4)19-13(5,6)18-9/h7-10H,1-6H3/t9-,10-/m0/s1 |
InChI-Schlüssel |
DSGKZMJPCBCYID-UWVGGRQHSA-N |
Isomerische SMILES |
CC(C)OC(=O)[C@@H]1[C@H](OC(O1)(C)C)C(=O)OC(C)C |
Kanonische SMILES |
CC(C)OC(=O)C1C(OC(O1)(C)C)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


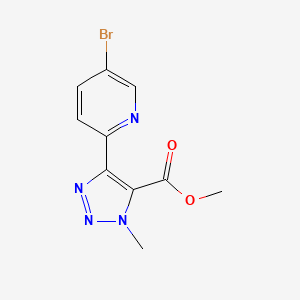
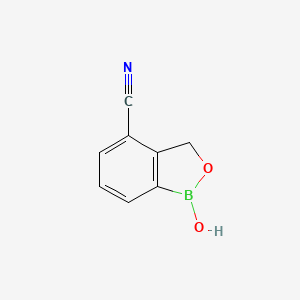

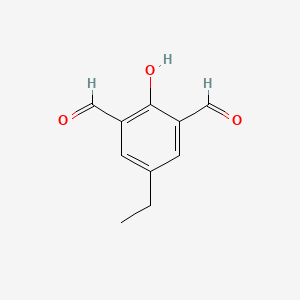

![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B11759689.png)
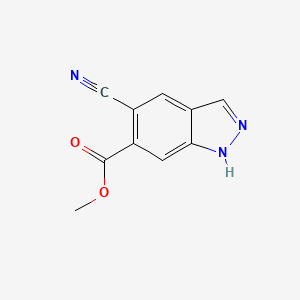
![[Ethyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759705.png)

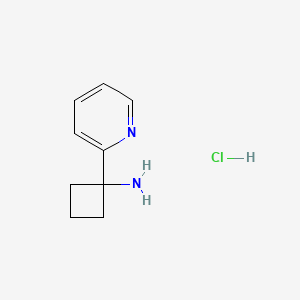
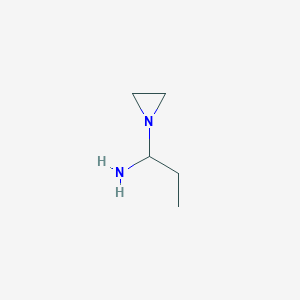
![(R)-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B11759734.png)
![(4S)-4-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2S)-2-amino-5-carbamimidamidopentanamido]hexanamido]-3-carboxypropanamido]-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-4-carboxybutanamido]-4-carboxybutanamido]propanamido]-4-{[(1S)-2-carbamoyl-1-carboxyethyl]carbamoyl}butanoic acid](/img/structure/B11759740.png)
